N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Overview
Description
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-fluorophenethylamine with a thiazole precursor under specific conditions. One common method includes the use of a cyclization reaction where the amine group reacts with a thioamide or a similar sulfur-containing compound to form the thiazole ring. The reaction is often carried out under reflux conditions with appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-fluorophenyl)ethyl]-2-methylpropanamide
- N-[2-(3-fluorophenyl)ethyl]-4-azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecan-3-ol
Uniqueness
Compared to similar compounds, N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine stands out due to its specific thiazole ring structure and the presence of the fluorophenyl group
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c12-10-3-1-2-9(8-10)4-5-13-11-14-6-7-15-11/h1-3,8H,4-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUFHOHWHVVFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NCCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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